Sertralin

Übersicht

Beschreibung

Sertralin ist ein selektiver Serotonin-Wiederaufnahmehemmer (SSRI), der häufig als Antidepressivum eingesetzt wird. Es wird unter anderem unter dem Markennamen Zoloft vertrieben. This compound wird in erster Linie zur Behandlung von Major Depression, sozialer Angststörung, posttraumatischer Belastungsstörung, Panikstörung und Zwangsstörung verschrieben . Es wurde von Pfizer entwickelt und 1991 in den Vereinigten Staaten für den medizinischen Gebrauch zugelassen .

Wirkmechanismus

Target of Action

Sertraline primarily targets the serotonin transporter (SERT) , which is responsible for the reuptake of serotonin (5-HT) in the brain . Serotonin is a neurotransmitter that plays a crucial role in mood regulation .

Mode of Action

Sertraline selectively inhibits the reuptake of serotonin at the presynaptic neuronal membrane . The increased serotonin then continues to interact with the postsynaptic receptor sites, leading to the therapeutic effects observed with Sertraline .

Biochemical Pathways

The primary biochemical pathway affected by Sertraline is the serotonergic system . By inhibiting the reuptake of serotonin, Sertraline increases the concentration of this neurotransmitter in the synaptic cleft . This leads to enhanced and prolonged serotonergic effects.

Pharmacokinetics

Sertraline is slowly absorbed, with peak concentrations occurring at 4-10 hours following ingestion . It has a half-life of 24-32 hours in children, adolescents, and adults . Sertraline is metabolized in the liver, primarily by CYP2B6, but also by CYP2C19 and others . The metabolites are largely excreted renally as conjugates .

Result of Action

The increased serotonergic activity in the brain resulting from the action of Sertraline leads to improved mood and reduced anxiety . This makes Sertraline effective for the treatment of major depressive disorder, social anxiety disorder, and several other psychiatric conditions .

Action Environment

The action of Sertraline can be influenced by several environmental factors. For example, taking Sertraline with food can increase the peak concentration by 25% . The overall plasma concentrations and area under the curve between fasted and nonfasted groups 12 hours post-dose are comparable .

Wissenschaftliche Forschungsanwendungen

Sertralin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Wiederaufnahme von Serotonin (5-HT) in präsynaptische Neuronen hemmt. Diese Hemmung erhöht die Konzentration von Serotonin im synaptischen Spalt und verstärkt die serotonerge Neurotransmission. Das primäre molekulare Ziel von this compound ist der Serotonin-Transporter (SERT). Durch die Bindung an SERT verhindert this compound die Wiederaufnahme von Serotonin und verlängert so dessen Wirkung an der Synapse .

Biochemische Analyse

Biochemical Properties

Sertraline plays a crucial role in biochemical reactions by inhibiting the reuptake of serotonin, a neurotransmitter, into presynaptic neurons. This inhibition increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission. Sertraline interacts with various biomolecules, including serotonin transporters (SERT), sigma-1 receptors, and norepinephrine receptors. It binds with high affinity to SERT, leading to the inhibition of serotonin reuptake .

Cellular Effects

Sertraline affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neurons, sertraline enhances serotoninergic neurotransmission, leading to improved mood and reduced anxiety. It also affects the expression of genes involved in neuroplasticity and synaptic function, promoting long-term changes in brain function .

Molecular Mechanism

The molecular mechanism of sertraline involves its binding to serotonin transporters, inhibiting the reuptake of serotonin into presynaptic neurons. This results in increased serotonin levels in the synaptic cleft, enhancing neurotransmission. Sertraline also interacts with sigma-1 receptors, which may contribute to its antidepressant effects. Additionally, it modulates the activity of various enzymes and proteins involved in neurotransmitter synthesis and degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sertraline change over time. Initially, sertraline increases serotonin levels, leading to immediate improvements in mood and anxiety. Over time, it induces changes in gene expression and neuroplasticity, resulting in long-term therapeutic effects. Sertraline is stable under laboratory conditions, but its degradation products can affect cellular function. Long-term studies have shown that sertraline maintains its efficacy and safety over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of sertraline vary with different dosages. Low to moderate doses of sertraline improve mood and reduce anxiety without significant adverse effects. High doses can lead to toxic effects, including serotonin syndrome, characterized by excessive serotonin levels. Threshold effects have been observed, where the therapeutic effects plateau at higher doses, and further increases do not enhance efficacy .

Metabolic Pathways

Sertraline is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2B6 and CYP2D6. It undergoes N-demethylation to form N-desmethylsertraline, an active metabolite with similar pharmacological properties. Sertraline and its metabolites are further metabolized and excreted in urine and feces. The metabolic pathways of sertraline involve various enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

Sertraline is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which affects its distribution and accumulation in tissues. Sertraline is widely distributed in the brain, liver, and other organs, with higher concentrations in the brain due to its lipophilicity .

Subcellular Localization

Sertraline is localized in various subcellular compartments, including the cytoplasm, mitochondria, and synaptic vesicles. Its activity and function are influenced by its subcellular localization. Sertraline’s targeting signals and post-translational modifications direct it to specific compartments, where it exerts its effects on neurotransmitter transport and metabolism .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Sertralin umfasst mehrere Schritte, beginnend mit der Vorläuferverbindung 3,4-Dichlorphenylacetonitril. Die wichtigsten Schritte sind:

Reduktion: Die Nitrilgruppe von 3,4-Dichlorphenylacetonitril wird mit einem Reduktionsmittel wie Lithiumaluminiumhydrid zum entsprechenden Amin reduziert.

Cyclisierung: Das resultierende Amin unterliegt einer Cyclisierung unter Bildung eines Tetrahydronaphthalin-Derivats.

N-Methylierung: Das Tetrahydronaphthalin-Derivat wird dann N-methyliert, um this compound zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt in der Regel dem gleichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Wichtige Faktoren sind dabei die Temperaturkontrolle, die Reaktionszeit und die Verwendung geeigneter Lösungsmittel und Katalysatoren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sertralin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Desmethylthis compound, einen wichtigen Metaboliten, zu bilden.

Reduktion: Reduktionsreaktionen können this compound in sein entsprechendes Alkohol-Derivat umwandeln.

Substitution: This compound kann Substitutionsreaktionen, insbesondere am aromatischen Ring, eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Halogenierungsreaktionen werden häufig mit Reagenzien wie Chlor oder Brom durchgeführt.

Hauptprodukte

Desmethylthis compound: Durch Oxidation gebildet.

Alkohol-Derivat: Durch Reduktion gebildet.

Halogenierte Derivate: Durch Substitutionsreaktionen gebildet.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fluoxetin: Ein weiterer SSRI zur Behandlung von Depressionen und Angststörungen.

Citalopram: Ein SSRI mit ähnlichen therapeutischen Anwendungen.

Paroxetin: Ein SSRI zur Behandlung von Depressionen, Angststörungen und Panikstörungen

Einzigartigkeit von Sertralin

Wirksamkeit und Verträglichkeit: This compound wird häufig aufgrund seines günstigen Wirksamkeits- und Verträglichkeitsprofils im Vergleich zu anderen SSRIs bevorzugt.

Nebenwirkungen: Es hat eine geringere Häufigkeit bestimmter Nebenwirkungen, wie Gewichtszunahme und Sedierung, im Vergleich zu anderen Antidepressiva.

Vielseitigkeit: This compound ist wirksam bei der Behandlung einer Vielzahl psychiatrischer Erkrankungen und stellt somit eine vielseitige Option für Kliniker dar.

Zusammenfassend lässt sich sagen, dass this compound ein weit verbreitetes Antidepressivum mit einem etablierten Syntheseweg, vielfältiger chemischer Reaktivität und breiten wissenschaftlichen Anwendungen ist. Sein Wirkmechanismus und der günstige Vergleich mit ähnlichen Verbindungen unterstreichen seine Bedeutung im Bereich der Psychopharmakologie.

Biologische Aktivität

Sertraline is a widely prescribed selective serotonin reuptake inhibitor (SSRI) primarily used for treating major depressive disorder, anxiety disorders, and post-traumatic stress disorder (PTSD). It functions by inhibiting the reuptake of serotonin in the brain, thereby increasing its availability in the synaptic cleft, which enhances serotonergic neurotransmission. This article delves into the biological activity of sertraline, exploring its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.

Pharmacodynamics

Mechanism of Action

Sertraline selectively inhibits the serotonin transporter (SLC6A4), leading to increased serotonin levels in the synaptic cleft. This action is crucial for its antidepressant effects. Additionally, sertraline shows weak inhibitory effects on norepinephrine and dopamine transporters, as well as interactions with various cytochrome P450 enzymes, which may influence its pharmacokinetics and potential drug interactions .

Inhibition of Cytochrome P450 Enzymes

Sertraline has been studied for its effects on several cytochrome P450 enzymes:

- CYP2D6 : Exhibits weak inhibition, with some studies suggesting it can moderately affect the metabolism of certain drugs .

- CYP2C19 : Moderate inhibition observed, particularly affecting the metabolism of S-mephenytoin .

- CYP3A4/5 : Mixed evidence exists regarding its inhibitory effects; some studies report increased cytotoxicity of carbamazepine due to enhanced metabolite production .

- CYP2B6 : Inhibition noted, impacting drugs like efavirenz and methadone .

Pharmacokinetics

Sertraline is extensively metabolized in the liver with a high protein binding rate (98%-99%). Its primary active metabolite is desmethylsertraline. The drug's half-life ranges from 22 to 36 hours, allowing for once-daily dosing. The absorption of sertraline can be influenced by food intake, with peak plasma concentrations typically reached within 4-6 hours post-administration .

Table 1: Key Pharmacokinetic Parameters of Sertraline

| Parameter | Value |

|---|---|

| Bioavailability | 44% |

| Peak Plasma Concentration | 4-6 hours |

| Half-Life | 22-36 hours |

| Protein Binding | 98%-99% |

| Metabolism | Hepatic (CYP450) |

Major Depressive Disorder (MDD)

Several studies have demonstrated sertraline's efficacy in treating MDD. A notable clinical trial reported a significant reduction in depression severity compared to placebo after 12 weeks of treatment, with an effect size of 0.51 on the Clinical Global Impression scale .

Anxiety Disorders

In generalized anxiety disorder (GAD) trials, sertraline was found to significantly improve symptoms compared to placebo. Patients showed greater reductions in Hamilton Anxiety Scale scores, indicating its effectiveness in managing anxiety symptoms .

Post-Traumatic Stress Disorder (PTSD)

Sertraline has been shown to be effective for PTSD. A multicenter trial indicated significant improvements in PTSD symptoms as measured by various scales, including CAPS-2 and CGI ratings. The responder rate was notably higher in the sertraline group compared to placebo .

Case Studies

- Case Study on MDD Treatment : In a clinical practice sample, sertraline demonstrated a higher response rate (87%) compared to previous treatments with fluoxetine or tricyclic antidepressants. The tolerability profile was also better in real-world settings .

- Combination Therapy Study : Research combining sertraline with traditional herbal medicine showed enhanced antidepressant effects in animal models, suggesting potential synergistic benefits when used alongside natural compounds .

Safety and Tolerability

Sertraline is generally well tolerated; however, common side effects include gastrointestinal disturbances, insomnia, and sexual dysfunction. Clinical trials report dropout rates due to adverse events ranging from 8% to 34%, depending on the study design and patient population .

Table 2: Adverse Events Reported in Clinical Trials

| Adverse Event | Sertraline (%) | Placebo (%) |

|---|---|---|

| Nausea | 10 | 8 |

| Insomnia | 9 | 7 |

| Sexual Dysfunction | 15 | 5 |

| Headache | 8 | 6 |

Eigenschaften

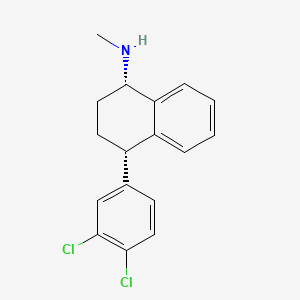

IUPAC Name |

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKDLMBJGBXTGI-SJCJKPOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79559-97-0 (Hydrochloride) | |

| Record name | Sertraline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079617962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023577 | |

| Record name | Sertraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sertraline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

416.3±45.0 °C | |

| Record name | Sertraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

>45.9 [ug/mL] (The mean of the results at pH 7.4), 3.8mg/mL | |

| Record name | SID49665783 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Sertraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Sertraline selectively inhibits the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane, thereby increasing serotonergic activity. This results in an increased synaptic concentration of serotonin in the CNS, which leads to numerous functional changes associated with enhanced serotonergic neurotransmission. These changes are believed to be responsible for the antidepressant action and beneficial effects in obsessive-compulsive (and other anxiety related disorders). It has been hypothesized that obsessive-compulsive disorder, like depression, is also caused by the disregulation of serotonin. In animal studies, chronic administration of sertraline results in down-regulation of brain norepinephrine receptors. Sertraline displays affinity for sigma-1 and 2 receptor binding sites, but binds with stronger affinity to sigma-1 binding sites. In vitro, sertraline shows little to no affinity for GABA, dopaminergic, serotonergic (5HT1A, 5HT1B, 5HT2), or benzodiazepine receptors. It exerts weak inhibitory actions on the neuronal uptake of norepinephrine and dopamine and exhibits no inhibitory effects on the monoamine oxidase enzyme., Sertraline is a selective 5-HT reuptake inhibitor. It does not have cardiovascular, anticholinergic, antidopaminergic, convulsant, or monoamine oxidase-inhibiting effects. Most antidepressants are associated with either norepinephrine reuptake inhibition, 5-HT reuptake inhibition, & monoamine oxidase inhibition. Sertraline does not cause significant reuptake blockade of dopamine or norepinephrine. Sertraline through inhibition of 5-HT release, may cause beta-adrenoceptor downregulation. | |

| Record name | Sertraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SERTRALINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

79617-96-2, 79617-95-1 | |

| Record name | Sertraline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79617-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79617-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sertraline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079617962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sertraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sertraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sertraline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERTRALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUC7NX6WMB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SERTRALINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sertraline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

245-246 | |

| Record name | Sertraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sertraline is a selective serotonin reuptake inhibitor (SSRI). [, , , , , , ] It exerts its therapeutic effects primarily by inhibiting the reuptake of serotonin in the synaptic cleft of neurons. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

A: Serotonin is a neurotransmitter involved in regulating mood, sleep, anxiety, and other cognitive functions. [, ] By increasing serotonin levels in specific brain regions, sertraline is thought to alleviate depressive symptoms.

A: While sertraline's primary action is on serotonin reuptake, some studies suggest it might have a limited effect on other neurotransmitter systems, like dopamine. [, ] Further research is needed to fully elucidate these interactions.

A: While classified as an SSRI, research suggests that sertraline might demonstrate different levels of selectivity compared to other SSRIs, impacting its efficacy and side effect profile. [, ]

ANone: The molecular formula of sertraline hydrochloride is C17H17Cl2N. Its molecular weight is 306.23 g/mol.

A: Spectroscopic techniques, such as UV-Vis spectrophotometry, are commonly employed to characterize and quantify sertraline. [, ] Specific details on sertraline's spectroscopic properties can be found in relevant literature and databases.

A: Yes, research on sertraline formulations investigates its compatibility with excipients used in tablets and other delivery systems. [] This ensures the stability and effectiveness of the drug product.

ANone: Sertraline is not typically recognized for possessing catalytic properties. Its primary application lies in its pharmacological activity as an antidepressant.

A: Yes, computational chemistry techniques, such as quantitative structure-activity relationship (QSAR) modeling, have been employed to investigate the relationship between sertraline's structure and its biological activity. []

A: SAR studies are crucial in understanding how specific chemical groups in the sertraline molecule contribute to its binding affinity for serotonin transporters and its overall therapeutic profile. [] Modifying these groups can alter its potency, selectivity, and pharmacokinetic properties.

A: Studies evaluating sertraline's stability under different temperature, humidity, and light conditions are essential to determine its shelf life and appropriate storage. [, ]

A: Researchers have investigated various drug delivery systems, such as self-microemulsifying drug delivery systems (SMEDDS), to potentially improve sertraline's absorption and bioavailability. [, ]

A: The development, manufacturing, and distribution of sertraline adhere to strict safety, health, and environmental (SHE) regulations to ensure its quality, safety, and minimize any potential risks. []

A: Sertraline undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme system. [, , ] Its major metabolite is N-desmethylsertraline. Understanding sertraline's PK/PD profile is crucial for optimizing dosing regimens and minimizing drug interactions.

A: Animal models, such as the forced swim test in rodents, have been widely employed to evaluate the antidepressant-like effects of sertraline. [, ] These models help to elucidate its mechanism of action and assess its potential efficacy.

A: Numerous clinical trials have demonstrated the efficacy and safety of sertraline in treating major depressive disorder, obsessive-compulsive disorder, and other anxiety disorders. [, , , , , , , ]

A: While sertraline is effective for many individuals, some patients may experience treatment resistance. Potential mechanisms involve alterations in serotonin transporter expression or function, as well as downstream signaling pathways. []

A: Rigorous toxicological studies are conducted to evaluate sertraline's safety profile, identify potential adverse effects, and establish safe dosing guidelines. [, ]

A: Research on targeted drug delivery systems for sertraline aims to enhance its concentration in specific brain regions, potentially improving efficacy and minimizing off-target effects. []

A: Identifying biomarkers for sertraline's therapeutic response is an active area of research. Potential biomarkers include genetic variations in serotonin transporter genes or changes in neuroimaging markers. [, ]

A: Highly sensitive and specific analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with various detection methods, are used to measure sertraline concentrations in plasma or serum. [, ]

A: Assessing the potential environmental impact of pharmaceuticals like sertraline is essential. Research on its degradation pathways and ecotoxicological effects helps to develop strategies for responsible disposal and minimize any negative ecological consequences. []

A: The rate at which sertraline dissolves in the gastrointestinal tract is a critical factor influencing its absorption and ultimately, its therapeutic efficacy. [] Formulation strategies can be employed to optimize its dissolution characteristics.

A: Analytical methods used to quantify sertraline undergo rigorous validation procedures to ensure their accuracy, precision, specificity, and reliability. [] This is crucial for obtaining meaningful and trustworthy data in preclinical and clinical studies.

A: While rare, it is essential to consider the potential for sertraline to elicit an immune response in some individuals. Monitoring for hypersensitivity reactions is an important aspect of its safety profile. []

A: Sertraline is known to interact with drug transporters, which can influence its absorption, distribution, and elimination. [] Understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing treatment outcomes.

A: Yes, sertraline has the potential to both inhibit and induce certain drug-metabolizing enzymes, particularly those belonging to the cytochrome P450 family. [] This can affect the metabolism of co-administered drugs, leading to potential drug interactions.

A: Investigating sertraline's biocompatibility and biodegradability is essential for evaluating its long-term safety and environmental impact. [, ]

A: Alternative treatment options for depression and anxiety disorders include other antidepressants (e.g., different classes of SSRIs, serotonin-norepinephrine reuptake inhibitors [SNRIs]), psychotherapy (e.g., cognitive behavioral therapy [CBT]), or a combination of both. [, ] The most appropriate treatment strategy depends on the individual patient's needs and preferences.

A: Responsible disposal and waste management practices for pharmaceuticals like sertraline are crucial for minimizing their potential environmental impact. []

A: A wide range of research infrastructure, including sophisticated analytical techniques, preclinical models, and clinical trial networks, supports ongoing research and development related to sertraline and other antidepressants. [, ]

A: The discovery and development of sertraline represent a significant milestone in the history of antidepressant medications, particularly in the evolution of SSRIs as a widely used class of antidepressants. []

A: The study of sertraline and its effects involves a multidisciplinary approach, incorporating expertise from pharmacology, neuroscience, psychiatry, medicinal chemistry, pharmacokinetics, and other related fields. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.